molecular formula C12H16N2O3 B8612212 1-[4-(Isobutylamino)-3-nitrophenyl]ethanone

1-[4-(Isobutylamino)-3-nitrophenyl]ethanone

Cat. No. B8612212
M. Wt: 236.27 g/mol
InChI Key: JLMWZTOCGMBQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232272B2

Procedure details

To a solution of 31.6 g (134 mM) of 1-[4-(isobutylamino)-3-nitrophenyl]-ethanone in 400 ml of methanol are added 3.2 g of 10% palladium-on-charcoal. The reaction medium is then placed under a hydrogen atmosphere at ambient pressure with vigorous stirring for 1 hour. The reaction medium is filtered through Celite and the solvent is evaporated off under vacuum to give 27.6 g of 1-[3-amino-4-(isobutylamino)phenyl]ethanone in quantitative yield, in the form of an oil.
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:14])[CH3:13])=[CH:8][C:7]=1[N+:15]([O-])=O)[CH:2]([CH3:4])[CH3:3]>CO.[Pd]>[NH2:15][C:7]1[CH:8]=[C:9]([C:12](=[O:14])[CH3:13])[CH:10]=[CH:11][C:6]=1[NH:5][CH2:1][CH:2]([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
31.6 g
Type
reactant
Smiles
C(C(C)C)NC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
3.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction medium is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C=CC1NCC(C)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.6 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.